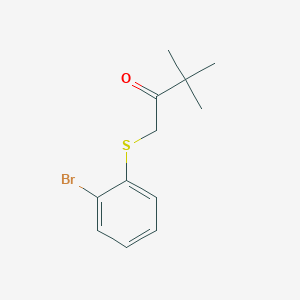
1-((2-Bromophenyl)thio)-3,3-dimethylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Bromophenyl)thio)-3,3-dimethylbutan-2-one is an organic compound that features a bromophenyl group attached to a thioether linkage, which is further connected to a dimethylbutanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Bromophenyl)thio)-3,3-dimethylbutan-2-one typically involves the reaction of 2-bromothiophenol with 3,3-dimethylbutan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether bond. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.
化学反応の分析
Types of Reactions: 1-((2-Bromophenyl)thio)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylthio derivatives.
科学的研究の応用
1-((2-Bromophenyl)thio)-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-((2-Bromophenyl)thio)-3,3-dimethylbutan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in halogen bonding, while the thioether linkage provides flexibility and stability to the molecule. The carbonyl group in the butanone moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and specificity.
類似化合物との比較
1-(2-Bromophenyl)-2-thiourea: Shares the bromophenyl group but differs in the presence of a thiourea moiety.
3-(Bromoacetyl)thiophene: Contains a bromoacetyl group attached to a thiophene ring.
1-(2-Methoxyphenyl)-2-thiourea: Similar structure with a methoxy group instead of a bromine atom.
Uniqueness: 1-((2-Bromophenyl)thio)-3,3-dimethylbutan-2-one is unique due to its combination of a bromophenyl group with a thioether linkage and a dimethylbutanone moiety. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C12H15BrOS |
|---|---|
分子量 |
287.22 g/mol |
IUPAC名 |
1-(2-bromophenyl)sulfanyl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H15BrOS/c1-12(2,3)11(14)8-15-10-7-5-4-6-9(10)13/h4-7H,8H2,1-3H3 |
InChIキー |
IKFQDFKLTZPVGL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)CSC1=CC=CC=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![nickel(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B13644947.png)
![2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide](/img/structure/B13644950.png)
![2'-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13644953.png)

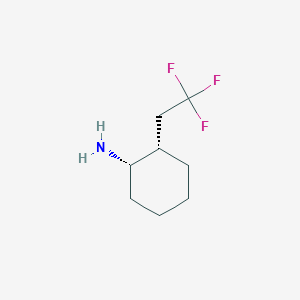

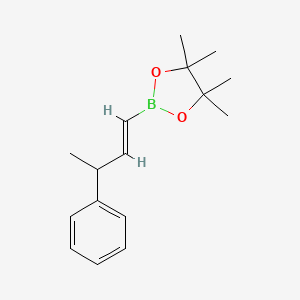
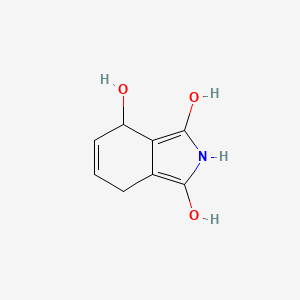

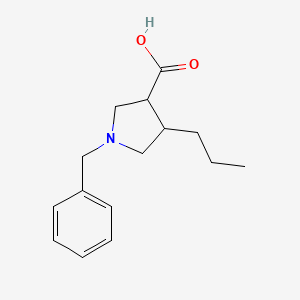

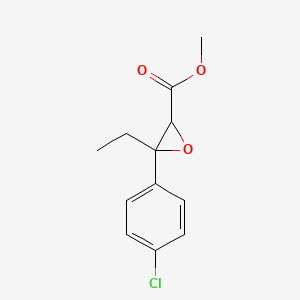
![3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13645012.png)

